N-benzyl-3-(4-methoxyphenyl)-3-phenylpropanamide
Overview
Description
N-benzyl-3-(4-methoxyphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a methoxyphenyl group, and a phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-methoxyphenyl)-3-phenylpropanamide can be achieved through the condensation of benzylamine with 3-(4-methoxyphenyl)-3-phenylpropanoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-methoxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The amide group can be reduced to form an amine, leading to the formation of N-benzyl-3-(4-methoxyphenyl)-3-phenylpropanamine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like ethanol.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-3-phenylpropanamide.
Reduction: Formation of N-benzyl-3-(4-methoxyphenyl)-3-phenylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-methoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(4-methoxyphenyl)-N-methylacrylamide
- N-benzyl-3-(4-methoxyphenyl)-N-2-pyridinylpropanamide
- N-benzyl-3,4-bis(4-methoxyphenyl)-1H-pyrrole-2,5-dione
Uniqueness
N-benzyl-3-(4-methoxyphenyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of benzyl, methoxyphenyl, and phenyl groups provides a versatile scaffold for further functionalization and derivatization, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-benzyl-3-(4-methoxyphenyl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-26-21-14-12-20(13-15-21)22(19-10-6-3-7-11-19)16-23(25)24-17-18-8-4-2-5-9-18/h2-15,22H,16-17H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTOZKCNWITSRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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